Cas no 890591-87-4 (1-(1-Cyclopropylethyl)-1H-pyrazol-5-amine)

1-(1-Cyclopropylethyl)-1H-pyrazol-5-amine is a specialized pyrazole derivative featuring a cyclopropylethyl substituent, which enhances its structural rigidity and potential reactivity. This compound is of interest in pharmaceutical and agrochemical research due to its amine-functionalized pyrazole core, a motif known for its versatility in heterocyclic chemistry. The cyclopropyl group may confer improved metabolic stability and binding affinity in target applications. Its synthesis and derivatization offer opportunities for developing novel bioactive molecules, particularly in kinase inhibition and ligand design. The compound’s well-defined structure and functional group compatibility make it a valuable intermediate for medicinal chemistry and material science applications.
1-(1-Cyclopropylethyl)-1H-pyrazol-5-amine structure
890591-87-4 structure
Product Name:1-(1-Cyclopropylethyl)-1H-pyrazol-5-amine
CAS No:890591-87-4
MF:C8H13N3
MW:151.208921194077
MDL:MFCD06357826
CID:993591
PubChem ID:3782762
Update Time:2025-06-08

1-(1-Cyclopropylethyl)-1H-pyrazol-5-amine Chemical and Physical Properties

Names and Identifiers

    • 1-(1-Cyclopropylethyl)-1H-pyrazol-5-amine
    • 2-(1-Cyclopropyl-ethyl)-2H-pyrazol-3-ylamine
    • 2-(1-cyclopropylethyl)pyrazol-3-amine
    • AKOS000263303
    • AS-871/43353852
    • 1-(1-Cyclopropylethyl)-1H-pyrazol-5-amine, AldrichCPR
    • 890591-87-4
    • 2-(1-Cyclopropylethyl)-2H-pyrazol-3-ylamine
    • DTXSID60396355
    • MFCD06357826
    • EN300-25311
    • F8880-0935
    • 1-(1-cyclopropylethyl)-1H-pyrazol-5-ylamine
    • AKOS016310212
    • STK912974
    • MDL: MFCD06357826
    • Inchi: 1S/C8H13N3/c1-6(7-2-3-7)11-8(9)4-5-10-11/h4-7H,2-3,9H2,1H3
    • InChI Key: AIWXJQQUPZCXOB-UHFFFAOYSA-N
    • SMILES: N1(C(=CC=N1)N)C(C)C1CC1

Computed Properties

  • Exact Mass: 151.11100
  • Monoisotopic Mass: 151.110947427g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 144
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 43.8Ų

Experimental Properties

  • PSA: 43.84000
  • LogP: 2.01750

1-(1-Cyclopropylethyl)-1H-pyrazol-5-amine Security Information

  • Hazard Category Code: 25
  • Safety Instruction: 45
  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

1-(1-Cyclopropylethyl)-1H-pyrazol-5-amine Customs Data

  • HS CODE:2933199090
  • Customs Data:

    China Customs Code:

    2933199090

    Overview:

    2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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1-(1-Cyclopropylethyl)-1H-pyrazol-5-amine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:890591-87-4)1-(1-Cyclopropylethyl)-1H-pyrazol-5-amine
Order Number:A1188397
Stock Status:in Stock
Quantity:250mg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:06
Price ($):178.0
Email:sales@amadischem.com

1-(1-Cyclopropylethyl)-1H-pyrazol-5-amine Related Literature

Additional information on 1-(1-Cyclopropylethyl)-1H-pyrazol-5-amine

Research Brief on 1-(1-Cyclopropylethyl)-1H-pyrazol-5-amine (CAS: 890591-87-4): Recent Advances and Applications

1-(1-Cyclopropylethyl)-1H-pyrazol-5-amine (CAS: 890591-87-4) is a pyrazole derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential as a versatile scaffold for drug discovery. Recent studies have explored its applications in the development of kinase inhibitors, antimicrobial agents, and other therapeutic compounds. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential clinical applications.

One of the most notable advancements in the study of 1-(1-Cyclopropylethyl)-1H-pyrazol-5-amine is its role as a key intermediate in the synthesis of novel kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the development of selective JAK2 inhibitors, which are being investigated for the treatment of myeloproliferative neoplasms. The study highlighted the compound's ability to enhance binding affinity and selectivity through cyclopropyl group modifications, offering a promising avenue for targeted therapy.

In addition to its applications in kinase inhibition, recent research has explored the antimicrobial properties of 1-(1-Cyclopropylethyl)-1H-pyrazol-5-amine. A 2022 study in Bioorganic & Medicinal Chemistry Letters reported its efficacy against drug-resistant bacterial strains, including MRSA and Pseudomonas aeruginosa. The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis, making it a potential candidate for addressing the growing challenge of antibiotic resistance.

The synthesis and optimization of 1-(1-Cyclopropylethyl)-1H-pyrazol-5-amine have also been the focus of recent investigations. A 2023 paper in Organic Process Research & Development described a scalable and cost-effective synthetic route, which could facilitate its broader use in pharmaceutical manufacturing. The study emphasized the importance of controlling stereochemistry during synthesis to ensure the compound's biological activity and stability.

Looking ahead, the potential clinical applications of 1-(1-Cyclopropylethyl)-1H-pyrazol-5-amine are being explored in preclinical models. Early-stage studies suggest its utility in oncology, inflammation, and infectious diseases, though further validation is required. Researchers are particularly interested in its pharmacokinetic properties and toxicity profile, which will be critical for advancing it into clinical trials.

In conclusion, 1-(1-Cyclopropylethyl)-1H-pyrazol-5-amine (CAS: 890591-87-4) represents a promising compound with diverse applications in drug discovery. Its role as a kinase inhibitor intermediate, antimicrobial agent, and scalable synthetic target underscores its versatility. Continued research will be essential to fully realize its therapeutic potential and address remaining challenges in its development.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:890591-87-4)1-(1-Cyclopropylethyl)-1H-pyrazol-5-amine
A1188397
Purity:99%
Quantity:250mg
Price ($):178.0
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